molecular formula C12H13N5O B2387899 N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-53-4

N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2387899
CAS No.: 1396877-53-4
M. Wt: 243.27
InChI Key: CWTJEDMZADMWKD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is an organic compound that features a cyclopropyl group, a p-tolyl group, and a tetrazole ring

Preparation Methods

The synthesis of N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a p-tolyl halide and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or zinc chloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have shown good affinity with potential drug targets, such as the CYP51 protein .

Comparison with Similar Compounds

N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:

    Cyclopropyl Amides: These compounds share the cyclopropyl group and amide functionality, but may differ in their aromatic substituents or additional functional groups.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, which may have different substituents at various positions on the ring.

    p-Tolyl Compounds: These compounds feature the p-tolyl group and may have different functional groups attached to the aromatic ring.

The uniqueness of this compound lies in its combination of these three structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-2-(4-methylphenyl)tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-8-2-6-10(7-3-8)17-15-11(14-16-17)12(18)13-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTJEDMZADMWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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